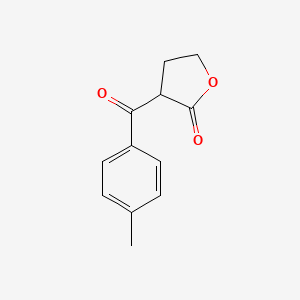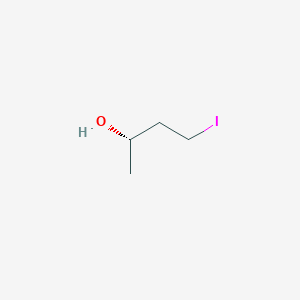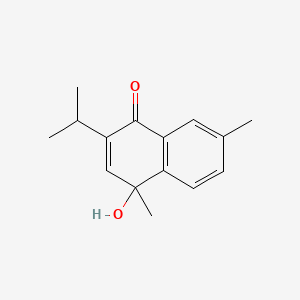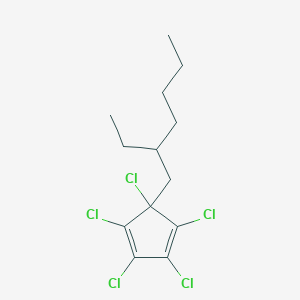
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is characterized by the presence of five chlorine atoms and a 2-ethylhexyl group attached to a cyclopentadiene ring. Chlorinated cyclopentadienes are known for their stability and resistance to degradation, making them useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron chloride. The reaction is exothermic and requires careful control of temperature and chlorine concentration to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination reactors where cyclopentadiene is continuously fed and chlorinated. The reaction mixture is then purified through distillation and crystallization to obtain the desired product with high purity. The use of advanced separation techniques ensures minimal by-products and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Chlorinated cyclopentadienone derivatives.
Reduction: Partially dechlorinated cyclopentadiene derivatives.
Substitution: Hydroxylated or other functionalized cyclopentadiene derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the area of anti-cancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with DNA, leading to mutations and other genetic alterations. The exact molecular targets and pathways involved are still under investigation, but it is known to induce oxidative stress and disrupt cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Similar structure but lacks the 2-ethylhexyl group.
2,3,4,5,6-Pentachlorobiphenyl: A chlorinated biphenyl with similar chlorine content but different structural framework.
Hexachlorocyclopentadiene: Contains six chlorine atoms and is used in similar industrial applications.
Uniqueness
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene is unique due to the presence of the 2-ethylhexyl group, which imparts different physical and chemical properties compared to other chlorinated cyclopentadienes. This structural feature enhances its solubility in organic solvents and affects its reactivity and interaction with biological systems.
Propriétés
Formule moléculaire |
C13H17Cl5 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H17Cl5/c1-3-5-6-8(4-2)7-13(18)11(16)9(14)10(15)12(13)17/h8H,3-7H2,1-2H3 |
Clé InChI |
YQWLNCXOHZRJSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




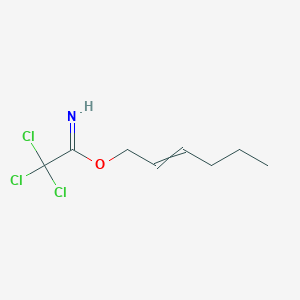
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
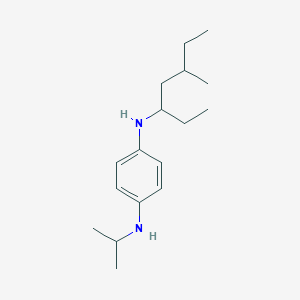
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
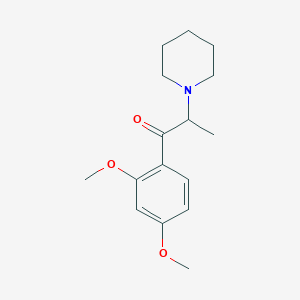
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
